molecular formula C20H20ClNO2 B5079723 8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline

8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline

Cat. No.: B5079723
M. Wt: 341.8 g/mol
InChI Key: ZLGPBHKFVKGGQA-UHFFFAOYSA-N
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Description

8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a butoxy chain that is further substituted with a 2-chloro-4-methylphenoxy group. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline typically involves a multi-step process. One common method includes the following steps:

    Preparation of 2-chloro-4-methylphenol: This can be achieved through the chlorination of 4-methylphenol.

    Formation of 2-chloro-4-methylphenoxybutane: This involves the reaction of 2-chloro-4-methylphenol with 1,4-dibromobutane in the presence of a base such as potassium carbonate.

    Coupling with Quinoline: The final step involves the coupling of 2-chloro-4-methylphenoxybutane with quinoline under basic conditions to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products:

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with various nucleophiles.

Scientific Research Applications

8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for diseases where quinoline derivatives have shown efficacy.

    Industry: Used in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in antimicrobial applications, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.

    8-hydroxyquinoline: Another quinoline derivative with antimicrobial properties.

Uniqueness: 8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline is unique due to its specific substitution pattern, which can impart distinct biological activities and chemical properties compared to other quinoline derivatives. Its combination of a quinoline ring with a chlorinated phenoxybutane chain makes it a versatile compound for various research applications.

Properties

IUPAC Name

8-[4-(2-chloro-4-methylphenoxy)butoxy]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO2/c1-15-9-10-18(17(21)14-15)23-12-2-3-13-24-19-8-4-6-16-7-5-11-22-20(16)19/h4-11,14H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGPBHKFVKGGQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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